5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N,N-dimethyl-2H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-14(2)9(15)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLPHBGHRXDMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C2C=C(C=NC2=NN1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Bromo-2-fluoropyridine-3-carboxaldehyde with Hydrazine Followed by Amidation
A widely reported method begins with the formation of the pyrazolo[3,4-b]pyridine core. 5-Bromo-2-fluoropyridine-3-carboxaldehyde undergoes cyclization with anhydrous hydrazine in ethanol under reflux to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine (Compound D-1-3) with a 46% yield . Key steps include:
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Cyclization : Heating a mixture of 5-bromo-2-fluoropyridine-3-carboxaldehyde (0.1 mol) and hydrazine (0.56 mol) in ethanol at reflux overnight, followed by concentration and aqueous workup .
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Bromination : Direct bromination is unnecessary here, as the bromine atom is pre-installed in the starting material.
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Carboxamide Introduction : The 3-position carboxyl group is introduced via hydrolysis of a pre-existing ester or nitrile group. For instance, ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be hydrolyzed using 10% NaOH in ethanol to the carboxylic acid . Subsequent reaction with dimethylamine via a coupling agent (e.g., EDCl/HOBt) or through conversion to the acid chloride (using SOCl₂) followed by amidation yields the target compound .
This route benefits from commercially available starting materials but requires careful control of hydrazine stoichiometry to avoid over-alkylation .
Japp–Klingemann Reaction for Pyrazole Ring Formation
An alternative approach employs the Japp–Klingemann reaction to construct the pyrazole ring. This method, adapted from pyrazolo[4,3-b]pyridine syntheses, involves:
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SNAr Reaction : 2-Chloro-3-nitropyridine derivatives react with nucleophiles to form intermediates amenable to hydrazone formation .
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Hydrazone Cyclization : Treatment with arenediazonium tosylates under basic conditions induces cyclization to the pyrazole ring . For the target compound, a 3-carboxamide precursor (e.g., a β-keto ester) is used to ensure the correct substitution pattern.
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Bromination : Post-cyclization bromination at the 5-position is achieved using bromine in acetic acid with sodium acetate, as demonstrated in analogous pyrazolo[3,4-b]pyridine systems .
This method offers operational simplicity and avoids harsh conditions but may require optimization to suppress acetyl group migration, a side reaction noted in related syntheses .
Functionalization of Pre-formed Pyrazolo[3,4-b]pyridine Derivatives
Starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine , the carboxamide group is introduced via sequential functionalization:
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Nitration and Reduction : Nitration at the 3-position followed by reduction to an amine, which is then acylated. However, this route is less common due to regioselectivity challenges.
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Direct Carboxylation : Lithiation at the 3-position using LDA at −78°C, followed by quenching with CO₂ to form the carboxylic acid. Subsequent amidation with dimethylamine using standard protocols (e.g., HATU/DIPEA) provides the target compound .
This approach is advantageous for late-stage diversification but requires stringent temperature control and anhydrous conditions .
One-Pot Miyaura Borylation and Suzuki Coupling
A modern strategy leverages cross-coupling reactions for modular synthesis:
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Iodization : 5-Bromo-1H-pyrazolo[3,4-b]pyridine is iodinated at the 3-position using N-iodosuccinimide (NIS) in DMF at 60°C .
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Protection : The NH group is protected with p-methoxybenzyl (PMB) chloride to prevent side reactions during subsequent steps .
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Borylation and Coupling : Miyaura borylation introduces a boronate ester, which undergoes Suzuki coupling with a dimethylcarbamoyl-containing aryl bromide to install the carboxamide group .
This method is highly efficient (yields >70%) and enables rapid structural variation but relies on specialized catalysts (e.g., Pd(PPh₃)₄) .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the pyrazolopyridine ring.
Amidation and Esterification: The carboxamide group can be further functionalized through reactions with amines and alcohols, respectively.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under mild conditions.
Dimethylamine: Utilized in the formation of the carboxamide group.
Catalysts: Various catalysts, such as palladium or copper, can be employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include substituted pyrazolopyridines, oxidized or reduced derivatives, and various amide or ester derivatives .
Scientific Research Applications
Structural Characteristics
5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide features a pyrazole ring fused with a pyridine moiety, which contributes to its diverse reactivity and biological activity. The presence of the bromine atom enhances electrophilic character, making it suitable for further chemical modifications.
Table 1: Common Synthesis Routes
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | 5-Bromo-1H-pyrazole + Acetic anhydride | Formation of intermediate |
| 2 | Amide Formation | Intermediate + Dimethylamine | Formation of target compound |
Pharmacological Applications
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant pharmacological properties:
Anticancer Activity
Several studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives possess anticancer properties. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.
Case Study: Inhibition of Kinase Activity
In a study published in Biological & Pharmaceutical Bulletin, the compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been explored. It has been suggested that this compound can inhibit pro-inflammatory cytokines.
Case Study: Cytokine Modulation
In vitro studies indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in activated macrophages .
Material Science Applications
Beyond pharmacology, this compound is also being investigated for its potential applications in material science:
Organic Electronics
The unique electronic properties of pyrazolo[3,4-b]pyridine derivatives make them suitable candidates for organic semiconductors. Their ability to form stable thin films is advantageous for electronic device fabrication.
Case Study: Thin Film Transistors
Research has demonstrated that thin films made from this compound exhibit favorable charge transport characteristics when used in organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to these targets, influencing biological pathways and eliciting desired effects . The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Molecular Formula : C₉H₈BrN₃O₂
Molecular Weight : 270.08 g/mol
Key Properties :
Comparison :
- The ethyl ester derivative serves as a synthetic intermediate for carboxamide derivatives.
- The ester group confers higher lipophilicity (XLogP3 = 2.1) compared to the polar carboxamide group, which likely reduces aqueous solubility but enhances membrane permeability.
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
Synthesis : Produced via oxidation of 3-methyl-1H-pyrazolo[3,4-b]pyridine followed by bromination and hydrolysis .
Comparison :
- The carboxylic acid group increases polarity, reducing bioavailability compared to the carboxamide.
- Acidic protons may lead to ionization at physiological pH, affecting passive diffusion across membranes.
- The dimethylcarboxamide derivative avoids this ionization, enhancing metabolic stability and oral bioavailability .
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Similarity Score : 0.86 (CAS 856859-49-9) .
Comparison :
- The primary amine group introduces basicity, which may lead to pH-dependent solubility and ionization.
N-(5-Bromopyridin-2-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Molecular Formula : C₂₂H₁₈N₅OBr
Molecular Weight : 448.32 g/mol .
Comparison :
- The carboxamide group at position 4 (vs. position 3 in the target compound) alters steric and electronic interactions.
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
*Estimated based on structural similarity.
Biological Activity
5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The discussion will include data tables summarizing key findings from various studies and case studies highlighting its efficacy.
General Pharmacological Properties
The pyrazolo[3,4-b]pyridine scaffold has been associated with a range of biological activities, including:
- Anti-inflammatory effects
- Antimicrobial properties
- Antitumor activity
- CNS activity (e.g., anxiolytic and antidepressant effects)
These activities are attributed to the compound's ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and disease pathways.
The mechanisms through which this compound exerts its effects include:
- Inhibition of phosphodiesterase (PDE) enzymes : This inhibition can lead to increased levels of cyclic nucleotides, which play crucial roles in signaling pathways related to inflammation and cell proliferation .
- Modulation of inflammatory mediators : The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Interaction with neurotransmitter systems : Some studies suggest potential anxiolytic effects through modulation of GABAergic transmission .
Table 1: Biological Activities of this compound
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The compound showed a significant reduction in paw swelling (up to 84% inhibition) compared to the standard drug diclofenac (86.72% inhibition) at similar doses. This suggests that the compound could be a promising candidate for treating inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
In an investigation of antimicrobial properties, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited notable inhibitory effects at low concentrations, indicating potential for further development as an antimicrobial agent .
Case Study 3: CNS Activity
Research into the central nervous system effects revealed that the compound may possess anxiolytic properties. In behavioral tests on mice, it was observed that administration led to reduced anxiety-like behaviors compared to control groups. This opens avenues for exploring its use in treating anxiety disorders .
Q & A
Q. What synthetic routes are most effective for preparing 5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, and how do reaction conditions influence yield?
Methodology :
- Key Step : Bromination and carboxamide functionalization of the pyrazolo[3,4-b]pyridine core. Evidence from analogous compounds (e.g., 3-Bromo-1H-pyrazolo[4,3-b]pyridine) suggests that bromination at the 5-position requires precise stoichiometry of brominating agents (e.g., HBr/NaBrO₃) under acidic conditions .
- Optimization : Use of DMAP and Boc-protection (tert-butyloxycarbonyl) improves regioselectivity and stability during coupling reactions (e.g., amidation with dimethylamine). Yields >80% are achievable with anhydrous DMF as a solvent and controlled temperature (25–50°C) .
- Validation : LC-MS and ¹H/¹³C NMR are critical for confirming structural integrity. For example, the dimethyl carboxamide group typically shows a singlet at δ 3.0–3.2 ppm for N-methyl protons .
Q. How should researchers address solubility challenges during purification of this compound?
Methodology :
- Solvent Selection : Use mixed solvents (e.g., DCM/MeOH or EtOAc/hexane) for recrystallization. Evidence from similar brominated pyrazolo-pyridines indicates poor solubility in polar aprotic solvents but improved solubility in DMF or DMSO for HPLC purification .
- Chromatography : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) resolve impurities effectively. Retention times for the target compound typically range 10–12 min under these conditions .
Advanced Research Questions
Q. What strategies mitigate regioselectivity conflicts during functionalization of the pyrazolo[3,4-b]pyridine scaffold?
Methodology :
- Computational Guidance : Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution (EAS) preferences. For 5-bromo derivatives, the 3-carboxamide group directs further substitution to the 4- or 6-positions due to electron-withdrawing effects .
- Experimental Validation : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-bromo position requires bulky ligands (XPhos or SPhos) to suppress competing side reactions. For example, coupling with aryl boronic acids achieves >70% yield when using Pd₂(dba)₃/XPhos in toluene at 100°C .
Q. How can researchers resolve discrepancies in biological activity data across structural analogs?
Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare the dimethyl carboxamide moiety with other substituents (e.g., tert-butyl or phenyl groups). For instance, dimethyl substitution enhances metabolic stability but may reduce binding affinity to kinase targets compared to bulkier groups .
- Data Normalization : Use standardized assays (e.g., kinase inhibition IC₅₀) with control compounds. Discrepancies in IC₅₀ values >10-fold often arise from variations in assay pH or buffer composition .
Q. What computational tools are recommended for predicting the compound’s reactivity in novel reactions?
Methodology :
- Reaction Path Search : Tools like GRRM17 or AFIR (Artificial Force Induced Reaction) map potential energy surfaces for bromine displacement or ring-opening reactions. ICReDD’s integrated computational-experimental workflows reduce trial-and-error experimentation by 50% .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to predict hydrolysis stability. The dimethyl carboxamide group shows resistance to hydrolysis at pH 7.4, but degradation occurs above pH 10 .
Experimental Design and Data Analysis
Q. How to design a DOE (Design of Experiments) for optimizing the synthesis scale-up?
Methodology :
- Variables : Temperature (80–120°C), catalyst loading (1–5 mol%), and solvent volume (5–20 mL/g substrate). A fractional factorial design (2³-1) identifies temperature as the most critical factor for yield .
- Response Surface Modeling : Central Composite Design (CCD) refines optimal conditions. For example, a quadratic model predicts maximum yield (88%) at 105°C with 3 mol% Pd catalyst .
Q. What analytical techniques best characterize crystallographic and electronic properties?
Methodology :
- X-ray Crystallography : Single-crystal diffraction confirms the planar pyrazolo-pyridine core and intermolecular hydrogen bonding (N–H···N), as seen in analogs like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine .
- UV-Vis and Fluorescence : The bromine substituent induces a red shift (λmax ≈ 320 nm) due to heavy atom effects. Fluorescence quenching is observed in polar solvents, useful for photophysical studies .
Contradiction Resolution in Published Data
Q. Conflicting reports on the compound’s stability under basic conditions: How to reconcile?
Methodology :
- Contextual Analysis : Stability varies with solvent. In methanol/water (1:1), the compound is stable for >24 h at pH 7–9, but in pure aqueous NaOH (pH >12), decomposition occurs within 1 h due to amide hydrolysis .
- Control Experiments : Conduct accelerated stability studies (40–60°C) with HPLC monitoring. Degradation products include 5-bromo-pyrazolo[3,4-b]pyridine-3-carboxylic acid (identified via HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
